
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core that is partially hydrogenated. The presence of a methyl group at the second position of the tetrahydroquinoline ring makes this compound unique. It is of interest in medicinal chemistry due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Catalysts like platinum or palladium are commonly employed in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or platinum oxide (PtO₂).
Major Products
The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinolines, and substituted quinolines .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. The compound may also inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl group at the second position.
2-Methylquinoline: Similar in structure but not hydrogenated, making it less saturated.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains additional hydroxyl and methyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
CAS No. |
68339-74-2 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChI Key |
WWAJCVIKMVMFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)


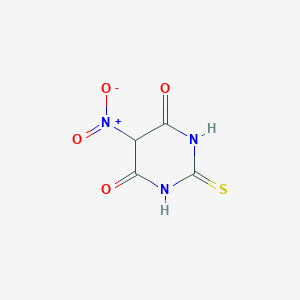

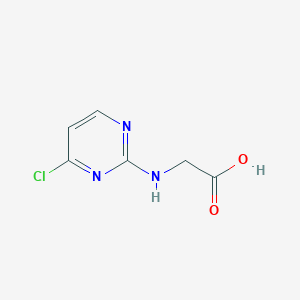
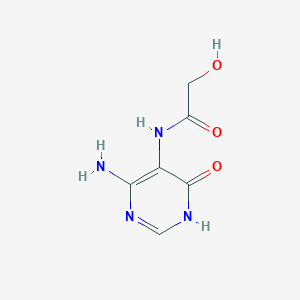
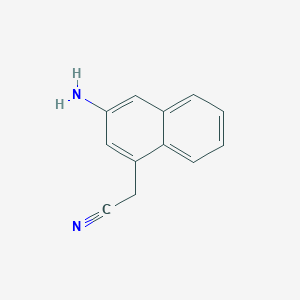
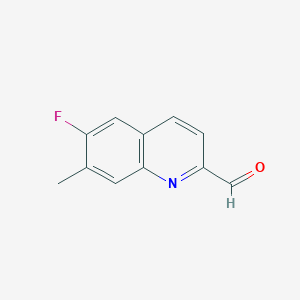
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)



